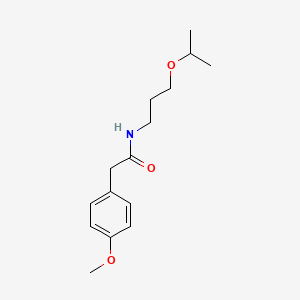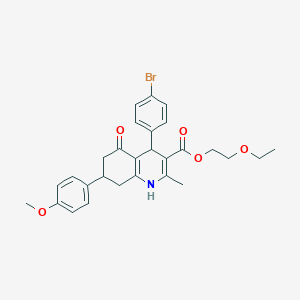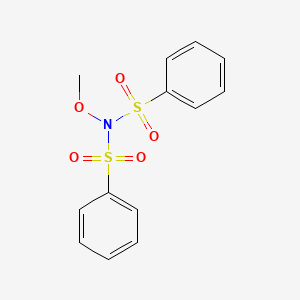![molecular formula C14H16BrNO2 B4893462 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine](/img/structure/B4893462.png)
4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of morpholine derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology. The aim of
Mecanismo De Acción
The mechanism of action of 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce the expression of several genes that are involved in the regulation of cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine in lab experiments is its high potency and selectivity. This compound exhibits strong antitumor activity against a variety of cancer cell lines while exhibiting minimal toxicity towards normal cells. However, one of the main limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further investigation into the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for further research into the safety and toxicity of this compound in vivo.
In conclusion, 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound exhibits strong antitumor and anti-inflammatory activity and has been extensively used in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 3-bromophenol and 4-(2-bromoethyl) morpholine in the presence of a base. This reaction leads to the formation of 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine in high yield and purity.
Aplicaciones Científicas De Investigación
4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine has been extensively used in scientific research due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
4-[4-(3-bromophenoxy)but-2-ynyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBFWVQEAGJAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(3-Bromophenoxy)but-2-ynyl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4893380.png)
![2-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4893385.png)
![diethyl [3-(2,4-dimethylphenoxy)propyl]malonate](/img/structure/B4893393.png)
![2-{[5-oxo-2-(2-phenylvinyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4893402.png)

![4-[4,5-bis(3,4-dihydro-1(2H)-quinolinylmethyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4893428.png)


![3-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B4893450.png)

![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]-4-methylpiperazine](/img/structure/B4893472.png)
![N-(3-acetylphenyl)-5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893474.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]di(1-naphthamide)](/img/structure/B4893480.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4893494.png)